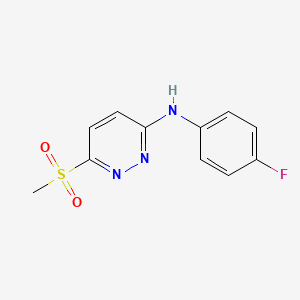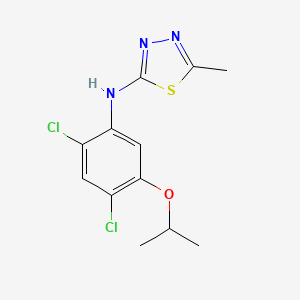
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine
Descripción general
Descripción
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has shown promising results in the treatment of several diseases, including cancer, inflammation, and metabolic disorders. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine is its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and metabolic disorders. Additionally, the synthesis method for this compound is relatively simple and can be performed in a laboratory setting.
One of the limitations of this compound is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in certain fields of research.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine. One area of research is to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound in the treatment of various diseases.
Another area of research is to further investigate the mechanism of action of this compound. This will provide insight into the potential applications of this compound in various fields of research.
Finally, there is a need for further research on the synthesis of this compound. This will allow for the optimization of the synthesis method and the production of larger quantities of this compound for research purposes.
Conclusion
This compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The synthesis method for this compound is relatively simple, and it has potential applications in various fields of scientific research. However, further studies are needed to determine the safety and efficacy of this compound in humans and to further investigate its mechanism of action.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown potential in the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-methylsulfonylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-18(16,17)11-7-6-10(14-15-11)13-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMTMOVTDBOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)


![N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide](/img/structure/B3135149.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3135153.png)
![4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3135157.png)
![Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate](/img/structure/B3135164.png)

![2-[4-(4-Methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B3135177.png)
![7-(4-methoxyphenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3135188.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-5-pyrimidinyl]-4-isoxazolecarboxylate](/img/structure/B3135192.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B3135198.png)

